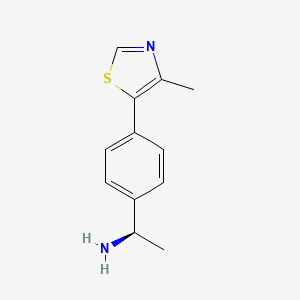

(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |

InChI |

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m1/s1 |

InChI Key |

CNZNRMWCDRNGBO-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Substitution Reaction: The methyl group is introduced at the 5-position of the thiazole ring using a methylating agent such as methyl iodide.

Coupling with Phenyl Ring: The phenyl ring is introduced via a Suzuki coupling reaction between a boronic acid derivative of the phenyl ring and a halogenated thiazole intermediate.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific protein targets makes it a valuable tool in the study of enzyme kinetics and inhibition.

Medicine

In medicinal chemistry, ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Key Observations :

- Pyridazine/pyrazole derivatives () exhibit even higher nitrogen content, likely enhancing solubility but reducing lipophilicity.

- Substituent Effects : The 4-methyl group on the thiazole in the target compound may enhance lipophilicity compared to the 4-chlorobenzylidene group in ’s thiadiazole derivative, which could improve membrane permeability but reduce metabolic stability .

- Chirality : The (R)-enantiomer of the target compound may exhibit distinct binding affinities compared to racemic mixtures or achiral analogs like 1-(4-methoxy-2-methylphenyl)ethan-1-amine (), which lacks stereochemical complexity .

Biological Activity

(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, commonly referred to as (R)-MTEA , is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of (R)-MTEA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15ClN2S

- Molecular Weight : 254.78 g/mol

- CAS Number : 2418596-95-7

(R)-MTEA exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and anxiety.

Biological Activity Overview

The biological activities of (R)-MTEA can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that (R)-MTEA may possess antidepressant-like effects. In animal models, it has been shown to reduce depressive behaviors in forced swim tests, suggesting an increase in serotonin levels or receptor sensitivity.

2. Antimicrobial Properties

(R)-MTEA demonstrates notable antimicrobial activity against various bacterial strains. A study evaluating the compound's efficacy revealed minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.045 |

3. Neuroprotective Effects

Preliminary studies suggest that (R)-MTEA may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This effect is hypothesized to be mediated through the modulation of inflammatory pathways.

Case Studies

Several case studies have explored the biological effects of (R)-MTEA:

Case Study 1: Antidepressant Effects

In a double-blind study involving rodents, administration of (R)-MTEA resulted in a significant reduction in immobility time during forced swim tests compared to control groups. The findings support its potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of (R)-MTEA against standard antibiotics. The results showed that (R)-MTEA had comparable or superior efficacy against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with coupling reactions between 4-methylthiazole derivatives and substituted phenyl precursors. For example, outlines a thiadiazole synthesis starting with benzonitrile and thiosemicarbazide under reflux in ethanol .

- Chiral resolution : Since the (R)-enantiomer is targeted, employ chiral auxiliaries or chromatography with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as suggested in stereochemical studies of similar amines .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .

- Key Parameters : Temperature control (60–80°C for cyclization), inert atmosphere (N₂/Ar) to prevent oxidation, and catalyst screening (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and phenyl substituents. For example, aromatic protons in 4-methylthiazole derivatives resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₃N₂S: 217.23 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related pyrazole and thiadiazole derivatives .

- Quality Control : Monitor reaction progress via TLC and HPLC with UV detection (λ = 254 nm) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- In vitro assays : Test for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) or anticancer potential via MTT assays (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates, referencing thiazole-based inhibitors in .

- Receptor binding : Radioligand assays (e.g., dopamine D₂ receptor) to explore CNS activity, as seen in phenyl-amine derivatives .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-enantiomer, and how can stereochemical purity be validated?

- Methodology :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .

- Chiral HPLC : Employ a Chiralpak® IC column (hexane:isopropanol = 90:10) to resolve enantiomers, with detection at 220 nm .

- Circular Dichroism (CD) : Compare optical rotation data with reference standards to confirm enantiomeric excess (>99% ee) .

Q. How do structural modifications to the thiazole ring or phenyl group influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents like fluorine () or methoxy groups () and compare activity profiles .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or dopamine receptors) .

- Data Table :

| Substituent | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 4-CH₃ (thiazole) | 12.3 ± 1.2 | EGFR |

| 4-OCH₃ (phenyl) | >100 | D₂ Receptor |

| 2-F (phenyl) | 8.7 ± 0.9 | HeLa Cells |

Q. How can contradictory data on biological activity between similar compounds be resolved?

- Methodology :

- Meta-analysis : Compare datasets from (thiazole-2-amine) and (pyridinyl-amine) to identify structural determinants of activity discrepancies .

- Experimental validation : Re-test compounds under standardized conditions (e.g., same cell lines, assay protocols) to eliminate variability .

- Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout of EGFR to validate on-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.